2-[[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]oxy]acetic acid
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Description
2-[[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]oxy]acetic acid is a useful research compound. Its molecular formula is C13H21NO5 and its molecular weight is 271.313. The purity is usually 95%.
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Scientific Research Applications
Reductive Cleavage and Transformations
The compound has been studied for its reductive cleavage capabilities, particularly in the context of N–O bond cleavage within the isoxazolidine ring. This process facilitates the formation of 1,3-amino alcohols, which can subsequently cyclize to yield bi- or tricyclic lactams or lactones, preserving the three-membered ring structure (Molchanov et al., 2016).
Spirocyclic Oxetane-Fused Benzimidazole Synthesis
Another application involves the synthesis of spirocyclic oxetanes, where 2-oxa-6-azaspiro[3.3]heptane derivatives are converted into o-cycloalkylaminoacetanilides. This process is part of oxidative cyclizations that yield [1,2-a] ring-fused benzimidazoles, showcasing the compound's utility in creating complex spirocyclic structures (Gurry et al., 2015).
Antibacterial Drug Development
The compound has shown promise in the development of antibacterial drugs, especially for treating respiratory tract infections. Novel derivatives have demonstrated potent in vitro and in vivo activity against various respiratory pathogens, including multidrug-resistant strains, highlighting its potential in medicinal chemistry for respiratory diseases (Odagiri et al., 2013).
Cycloaddition Reactions
Substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates undergo highly regioselective 1,3-dipolar cycloaddition reactions, resulting in a mixture of diastereoisomers. This application emphasizes the compound's versatility in synthetic organic chemistry for generating structurally diverse molecules (Molchanov & Tran, 2013).
Gabapentin-Base Synthesis
The compound has been used in the synthesis of biologically active compounds related to gabapentin. Through an intermolecular Ugi reaction, novel classes of compounds with potential therapeutic applications have been produced, demonstrating the compound's role in innovative drug design and synthesis (Amirani Poor et al., 2018).
Properties
IUPAC Name |
2-[[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]oxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-6-9(18-7-10(15)16)13(8-14)4-5-13/h9H,4-8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDROLVZNZKLRCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CC2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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